An In-Depth Technical Guide to 3-Amino-2-chloro-6-picoline (CAS No. 39745-40-9)
An In-Depth Technical Guide to 3-Amino-2-chloro-6-picoline (CAS No. 39745-40-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Synthetic Building Block
3-Amino-2-chloro-6-picoline, systematically known as 2-chloro-6-methylpyridin-3-amine, is a pivotal heterocyclic amine that has garnered significant attention in synthetic and medicinal chemistry. Its unique substitution pattern—a pyridine ring bearing an amino group, a chlorine atom, and a methyl group in strategic positions—renders it a versatile precursor for the construction of complex molecular architectures. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and applications, with a particular focus on its role in drug discovery and development. The information presented herein is underpinned by established scientific literature and patents, ensuring a high degree of accuracy and reliability.
Core Compound Identification and Physicochemical Properties
A thorough understanding of a compound's fundamental characteristics is the bedrock of its effective utilization in research and development. This section delineates the key identifiers and physicochemical properties of 3-Amino-2-chloro-6-picoline.
| Property | Value | Source(s) |
| CAS Number | 39745-40-9 | [1] |
| IUPAC Name | 2-chloro-6-methylpyridin-3-amine | [2] |
| Synonyms | 3-Amino-2-chloro-6-picoline, 2-Chloro-3-amino-6-methylpyridine | [2] |
| Molecular Formula | C₆H₇ClN₂ | [2] |
| Molecular Weight | 142.59 g/mol | [2] |
| Melting Point | 89-95 °C | [3] |
| Appearance | White to light yellow or brown solid | [3] |
Synthesis and Manufacturing Landscape
The synthetic accessibility of 3-Amino-2-chloro-6-picoline is a critical factor in its widespread use. Several synthetic strategies have been developed, often driven by the demand for its most prominent application as a key intermediate in the production of the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[4]
One of the well-documented synthetic pathways commences from 2-amino-6-methylpyridine. The process involves a sequence of reactions including nitration, diazotization, hydrolysis, chlorination, and subsequent reduction to yield the final product.[5] An alternative and frequently cited route in patent literature involves a multi-step process starting from more readily available precursors, showcasing the chemical ingenuity applied to obtain this valuable intermediate.[6]
A representative synthetic workflow is illustrated below, conceptualized from various patented processes. The causality behind the choice of reagents and conditions lies in achieving regioselectivity and high yields, which are paramount in industrial-scale synthesis.
Caption: Generalized synthetic workflow for 3-Amino-2-chloro-6-picoline.
Exemplary Synthetic Protocol:
The following protocol is a composite representation derived from the principles outlined in the patent literature and is intended for illustrative purposes.[6]
Step 1: Nitration of 2-Amino-6-methylpyridine
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2-Amino-6-methylpyridine is carefully added to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (typically below 10 °C) to prevent runaway reactions and control regioselectivity. The reaction mixture is stirred until the formation of the nitrated intermediate is complete.
Step 2: Diazotization and Hydrolysis
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The resulting mixture containing 2-amino-6-methyl-3-nitropyridine is treated with sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is then hydrolyzed by heating in an aqueous solution to yield 2-hydroxy-6-methyl-3-nitropyridine.
Step 3: Chlorination
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The hydroxyl group is subsequently replaced by a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to afford 2-chloro-6-methyl-3-nitropyridine.
Step 4: Reduction of the Nitro Group
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The final step involves the reduction of the nitro group to an amino group. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst) or by using a reducing metal in an acidic medium (e.g., iron powder in hydrochloric acid).
Self-Validating System: Throughout this process, each intermediate can be isolated and characterized using standard analytical techniques (TLC, NMR, MS) to ensure the reaction is proceeding as expected before moving to the subsequent step, thereby creating a self-validating workflow.
Spectroscopic and Analytical Characterization
Accurate characterization of 3-Amino-2-chloro-6-picoline is essential for quality control and for confirming its identity in reaction mixtures. The following data has been reported in the literature:[6]
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¹H NMR: δ 7.5 (d, J=4.64 Hz, 1H), 7.0 (d, J=4.28 Hz, 1H), 5.25 (s, 2H), 2.1 (s, 3H)
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¹³C NMR: δ 140.0, 136.2, 135.6, 131.9, 125.7, 19.0
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Infrared (KBr): 3429, 3308, 3198, 1630, 1590, 1550, 1475, 1451, 1441, 1418, 1377, 1295, 1122, 860, 821, 656, 527 cm⁻¹
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Mass Spectrum (m/z): 145, 144, 142, 107, 106, 105, 80, 79, 78, 62, 54, 53, 52
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Amino-2-chloro-6-picoline stems from the distinct reactivity of its functional groups. The amino group can act as a nucleophile or be transformed into other functionalities, while the chloro group is susceptible to nucleophilic aromatic substitution. The pyridine ring itself influences the reactivity of these substituents.
The Cornerstone of Nevirapine Synthesis
The most prominent application of 3-Amino-2-chloro-6-picoline is as a key building block in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[4] The synthesis involves the condensation of 3-Amino-2-chloro-6-picoline with a second substituted pyridine derivative, followed by an intramolecular cyclization to form the characteristic tricyclic diazepinone core of Nevirapine.
Caption: Key reaction steps in the synthesis of Nevirapine.
This synthetic strategy highlights the dual reactivity of 3-Amino-2-chloro-6-picoline: the nucleophilicity of the amino group in the initial amide bond formation and the subsequent displacement of the chloro substituent by the newly formed amide nitrogen in an intramolecular nucleophilic aromatic substitution (SₙAr) reaction to construct the diazepine ring.
Broader Applications in Medicinal and Agrochemical Chemistry
Beyond its role in Nevirapine synthesis, 3-Amino-2-chloro-6-picoline is a versatile intermediate for the development of other biologically active molecules. Its structural motif is found in compounds targeting a range of biological processes. For instance, it serves as a precursor for pharmaceuticals targeting neurological disorders and has been incorporated into the synthesis of agrochemicals such as herbicides and fungicides.[3] The ability to functionalize both the amino and chloro positions allows for the generation of diverse chemical libraries for screening and lead optimization in drug discovery and agrochemical research.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling 3-Amino-2-chloro-6-picoline. The following information is a summary of the hazards and recommended handling procedures based on available safety data sheets.[2][7]
Hazard Identification:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Recommended Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. For long-term storage, refrigeration is often recommended.
Conclusion: A Versatile and Enduring Synthetic Tool
3-Amino-2-chloro-6-picoline has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its strategic substitution pattern provides a robust platform for the construction of complex heterocyclic systems, most notably demonstrated by its indispensable role in the synthesis of the anti-HIV drug Nevirapine. The continued exploration of its reactivity and its incorporation into novel molecular frameworks promise to further expand its utility in the fields of drug discovery, agrochemical development, and materials science. This guide has aimed to provide a comprehensive and technically sound resource for researchers, empowering them with the knowledge to safely and effectively harness the synthetic potential of this important chemical intermediate.
References
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PubChem. 3-Amino-2-chloro-6-picoline. National Center for Biotechnology Information. [Link]
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Chem-Impex. 3-Amino-6-chloro-2-méthylpyridine. [Link]
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PubChem. 3-Amino-2-chloro-6-picoline. National Center for Biotechnology Information. [Link]
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PubChem. 2-Chloro-4-methoxy-6-methylpyridin-3-amine. National Center for Biotechnology Information. [Link]
- Gupton, B. F., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.
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PubChem. (6-Chloro-2-methylpyridin-3-YL)methanamine. National Center for Biotechnology Information. [Link]
- Hargrave, K. D., et al. (1991). Novel, potent, nonnucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzodiazepinones and dibenzodiazepinones. Journal of Medicinal Chemistry, 34(7), 2231-2241.
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PubChem. 3-Amino-6-chloro-2-picoline. National Center for Biotechnology Information. [Link]
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